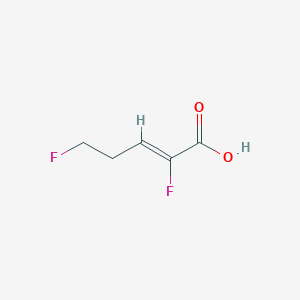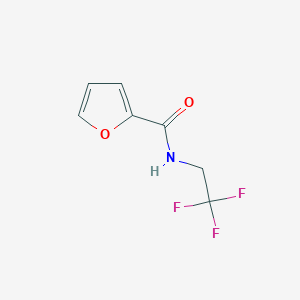
N-(2,2,2-trifluoroethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,2,2-trifluoroethyl)furan-2-carboxamide” is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Synthesis Analysis
N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This compound has been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products .
Chemical Reactions Analysis
“this compound” has been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products . A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines was presented by the Wang group in 2021 .
科学的研究の応用
Conversion to Sustainable Materials
N-(2,2,2-trifluoroethyl)furan-2-carboxamide derivatives, such as 5-Hydroxymethylfurfural (HMF), have been highlighted for their potential in replacing non-renewable sources with biomass-derived feedstocks for chemical industry applications. The synthesis from plant biomass and its use in producing monomers, polymers, fuels, and other chemicals positions this compound as a cornerstone for future sustainable materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Microbial Degradation of Polyfluoroalkyl Substances
Studies on microbial degradation pathways offer insights into environmental management of polyfluoroalkyl substances, including this compound. Understanding these pathways is crucial for assessing environmental fate and designing bioremediation strategies for pollutants with similar structures (Liu & Avendaño, 2013).
将来の方向性
“N-(2,2,2-trifluoroethyl)furan-2-carboxamide” and related compounds have received the attention of many chemists since they were first developed as fluorine-containing synthons . They have been involved in various organic synthesis reactions, and there is a prospect of its application in this field .
特性
IUPAC Name |
N-(2,2,2-trifluoroethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)4-11-6(12)5-2-1-3-13-5/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDWETRJHACGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
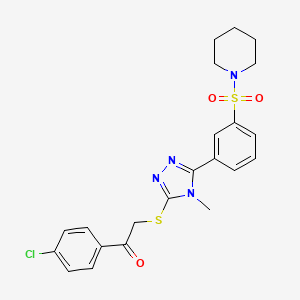
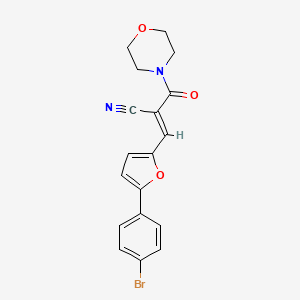

![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)
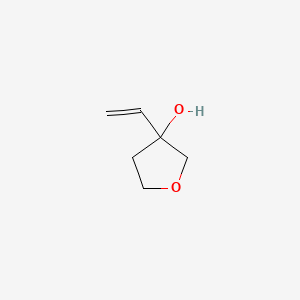
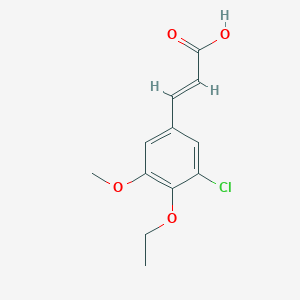
![7-Methylthieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2649856.png)
![5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2649858.png)
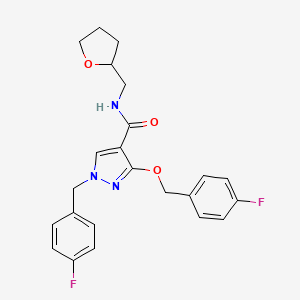

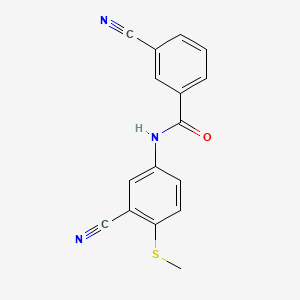
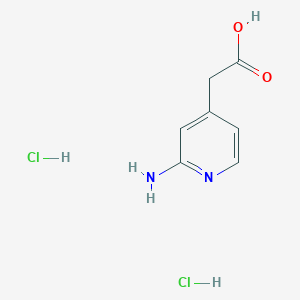
![1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]-](/img/no-structure.png)
